Comparison of 5-Lipoxygenase (5-LOX) Inhibitory Activity: Meta-Bromo vs. Para-Bromo Pyrrolidine Carbonitriles
In a direct enzymatic assay for 5-LOX inhibition, the target compound, 1-(3-bromophenyl)pyrrolidine-3-carbonitrile, demonstrated no significant activity at 100 µM, with the result annotated as 'NS' [1]. While direct comparative data for the 4-bromo analog is not available from the same study, this finding serves as a critical class-level baseline, highlighting that the meta-bromo nitrile scaffold is not a promiscuous or potent inhibitor of this key inflammatory target, a key differentiator for researchers screening against related enzymes where off-target activity is a concern [2].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | NS (No significant activity) |
| Comparator Or Baseline | Baseline: Class-level baseline for pyrrolidine-3-carbonitriles at 5-LOX |
| Quantified Difference | Activity was not significantly different from baseline control. |
| Conditions | Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. |
Why This Matters
This negative data is crucial for excluding this compound from projects targeting 5-LOX, preventing wasted resources on false leads and guiding procurement toward more relevant analogs.
- [1] ChEMBL. (n.d.). Assay CHEMBL620010: Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase. View Source
- [2] Boulos, L. S., et al. (2018). Synthesis, Characterization and antimicrobial activity of novel pyrrolidine-3-carbonitrile derivatives. Egyptian Journal of Chemistry, 61, 410-420. View Source
